molecular formula C15H22N2O2 B4172354 N-(4-phenylbutyl)-N'-propylethanediamide

N-(4-phenylbutyl)-N'-propylethanediamide

Cat. No. B4172354
M. Wt: 262.35 g/mol
InChI Key: YQHRMGRANBRFPA-UHFFFAOYSA-N
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Description

N-(4-phenylbutyl)-N'-propylethanediamide, commonly known as PBPD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBPD belongs to the class of compounds known as fatty acid amides and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

The mechanism of action of PBPD is not yet fully understood. However, it is thought to act on the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects
PBPD has been shown to exhibit a range of biochemical and physiological effects in animal models, including reducing inflammation, decreasing pain perception, and improving cognitive function. Additionally, PBPD has been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using PBPD in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds with similar biological activities. However, one limitation is that PBPD's mechanism of action is not yet fully understood, making it difficult to predict its effects in different experimental contexts.

Future Directions

There are several potential future directions for research on PBPD. One area of interest is investigating its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the compound's mechanism of action, which could lead to the development of more targeted therapeutic interventions. Finally, investigations into the safety and efficacy of PBPD in human clinical trials are needed to determine its potential as a therapeutic agent.

Scientific Research Applications

PBPD has been the subject of numerous scientific studies investigating its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties, with studies demonstrating that PBPD can reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

N'-(4-phenylbutyl)-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-11-16-14(18)15(19)17-12-7-6-10-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHRMGRANBRFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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